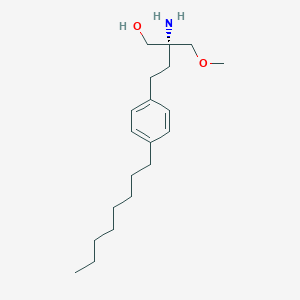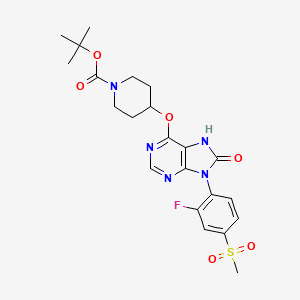![molecular formula C23H25ClN8O5 B10772081 (2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)
(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP608,039 es un compuesto orgánico sintético conocido por su actividad agonista selectiva en el receptor de adenosina A3. Este compuesto ha generado un interés significativo en la investigación farmacológica debido a sus posibles aplicaciones terapéuticas, particularmente en la modulación de las respuestas inflamatorias e inmunitarias .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CP608,039 implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de CP608,039 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad ambiental. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para mantener la coherencia y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de Reacciones
CP608,039 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, lo que puede alterar su actividad.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, lo que afecta la estabilidad y la reactividad del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos en diversas condiciones.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, CP608,039 se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor de adenosina. Su estructura única permite a los investigadores explorar los efectos de diversas modificaciones en la unión al receptor y la actividad .
Biología
En la investigación biológica, CP608,039 se utiliza para investigar el papel de los receptores de adenosina A3 en los procesos celulares. Los estudios han demostrado que puede modular las respuestas inmunitarias, convirtiéndolo en una herramienta valiosa en inmunología .
Medicina
En medicina, CP608,039 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, cáncer y trastornos cardiovasculares. Su actividad selectiva en el receptor de adenosina A3 lo convierte en un candidato prometedor para el desarrollo de fármacos .
Industria
En la industria farmacéutica, CP608,039 se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor de adenosina A3. Su perfil de actividad bien definido y su selectividad lo convierten en un compuesto líder ideal para una mayor optimización.
Mecanismo De Acción
CP608,039 ejerce sus efectos uniéndose selectivamente al receptor de adenosina A3, un receptor acoplado a proteína G involucrado en varios procesos fisiológicos. Al unirse, activa vías de señalización intracelular que modulan las respuestas inmunitarias, la inflamación y la proliferación celular. Los objetivos moleculares incluyen AMP cíclico (AMPc) y proteína quinasa A (PKA), que desempeñan funciones cruciales en los efectos posteriores de la activación del receptor .
Comparación Con Compuestos Similares
Compuestos Similares
CP532,903: Otro agonista del receptor de adenosina A3 con actividad similar pero diferente perfil de selectividad.
IB-MECA: Un agonista del receptor de adenosina A3 bien conocido que se utiliza en ensayos clínicos para enfermedades inflamatorias.
Cl-IB-MECA: Un derivado clorado de IB-MECA con mayor potencia y selectividad.
Unicidad
CP608,039 destaca por su alta selectividad para el receptor de adenosina A3 sobre otros subtipos de receptores de adenosina. Esta selectividad reduce los efectos fuera del objetivo y aumenta su potencial terapéutico. Además, su estructura química única permite modificaciones adicionales para mejorar sus propiedades farmacocinéticas y farmacodinámicas .
Propiedades
Fórmula molecular |
C23H25ClN8O5 |
|---|---|
Peso molecular |
528.9 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C23H25ClN8O5/c1-11-5-15(37-31-11)35-8-12-3-4-14(24)6-13(12)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1 |
Clave InChI |
KXDJDMIUJGBFAV-QYUDBREXSA-N |
SMILES isomérico |
CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O |
SMILES canónico |
CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


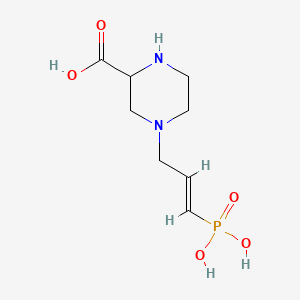
![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)
![(4R)-6-[(E)-2-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772027.png)
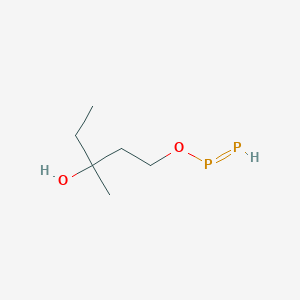
![[3H]meclinertant](/img/structure/B10772030.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)


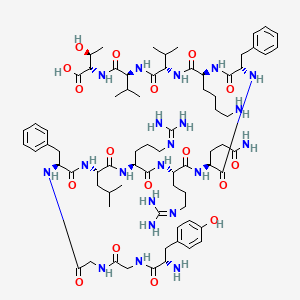
![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)
